methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methoxyphenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2S,3R)-3-(4-methoxyphenyl)-2-propenoic acid with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then esterified with methanol to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3R)-3-phenyl-oxirane-2-carboxylate: Lacks the methoxy group, leading to different reactivity and applications.
Methyl (2S,3R)-3-(4-hydroxyphenyl)oxirane-2-carboxylate: Contains a hydroxy group instead of a methoxy group, affecting its chemical properties and biological activity.
Uniqueness
Methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to the presence of the methoxy group, which influences its reactivity and makes it suitable for specific synthetic and research applications. The methoxy group can participate in hydrogen bonding and other interactions, enhancing the compound’s versatility in various chemical and biological contexts.
Properties
CAS No. |
84976-49-8 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl (2S,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3/t9-,10-/m0/s1 |
InChI Key |
CVZUMGUZDAWOGA-UWVGGRQHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@H](O2)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.